N-(3,4-Dichlorobenzyl)dodecanamide
Description
N-(3,4-Dichlorobenzyl)dodecanamide is an organic compound featuring a dodecanamide chain (12-carbon alkyl group) linked to a 3,4-dichlorobenzyl moiety. The dichlorobenzyl group may confer stability and influence bioactivity, as seen in related antimicrobial or agrochemical compounds.
Properties
CAS No. |
102366-72-3 |
|---|---|
Molecular Formula |
C19H29Cl2NO |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23) |
InChI Key |
ZOZRRGJVMWHTIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Other CAS No. |
102366-72-3 |
Synonyms |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between N-(3,4-Dichlorobenzyl)dodecanamide and its closest analog identified in the evidence:
| Property | This compound | Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride |
|---|---|---|
| Core Structure | Neutral amide | Quaternary ammonium salt |
| Functional Groups | Amide, dichlorobenzyl | Ammonium, dichlorobenzyl, dodecyl chain |
| Polarity | Moderate (amide group) | Highly polar (cationic) |
| Potential Applications | Organic synthesis intermediates | Surfactants, antimicrobial agents |
| Solubility | Likely soluble in organic solvents | Water-soluble due to ionic nature |
Analysis of Functional Group Impact
- Amide vs. Ammonium Groups: The amide group in this compound renders it neutral and less reactive in aqueous environments, favoring use in non-polar matrices. In contrast, the quaternary ammonium group in the analog enhances water solubility and surface activity, making it suitable for detergent formulations or biocidal applications .
- Dichlorobenzyl Moiety : Both compounds share this aromatic group, which is associated with resistance to metabolic degradation. This feature is critical in pesticides (e.g., chlorinated herbicides) and pharmaceuticals targeting persistent pathogens .
This compound
- Intermediate Utility : Its structure aligns with intermediates used in pharmaceutical synthesis, particularly for compounds requiring lipophilic aromatic groups. For example, highlights a dichlorobenzyl-containing carboxamide as a precursor in heterocyclic drug synthesis .
- Bioactivity Potential: Chlorinated benzyl groups are common in fungicides (e.g., chlorothalonil analogs), suggesting possible agrochemical applications.
Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride
- Surfactant Properties : The cationic nature enables micelle formation, useful in emulsifiers or fabric softeners.
- Antimicrobial Activity : Quaternary ammonium compounds (QACs) with chlorinated aryl groups exhibit enhanced efficacy against bacteria and fungi, likely due to membrane disruption .
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